4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol

Organic Synthesis Process Chemistry Thermal Analysis

4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol (CAS 868256-48-8) is a synthetic organic compound belonging to the class of substituted benzenols, characterized by the presence of bromine, fluorine, and nitro functional groups attached to a phenolic core. It is primarily utilized as a building block in organic synthesis and medicinal chemistry, with its structural features enabling diverse chemical transformations and potential biological interactions.

Molecular Formula C13H10BrFN2O3
Molecular Weight 341.136
CAS No. 868256-48-8
Cat. No. B2654551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol
CAS868256-48-8
Molecular FormulaC13H10BrFN2O3
Molecular Weight341.136
Structural Identifiers
SMILESC1=CC(=C(C=C1NCC2=C(C=CC(=C2)Br)O)[N+](=O)[O-])F
InChIInChI=1S/C13H10BrFN2O3/c14-9-1-4-13(18)8(5-9)7-16-10-2-3-11(15)12(6-10)17(19)20/h1-6,16,18H,7H2
InChIKeyPAVKOPJNZMQEKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol (CAS 868256-48-8): Procurement-Ready Building Block for Targeted Synthesis


4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol (CAS 868256-48-8) is a synthetic organic compound belonging to the class of substituted benzenols, characterized by the presence of bromine, fluorine, and nitro functional groups attached to a phenolic core . It is primarily utilized as a building block in organic synthesis and medicinal chemistry, with its structural features enabling diverse chemical transformations and potential biological interactions . The compound is commercially available from multiple vendors, typically with a minimum purity of 95%, and is offered as part of specialized chemical collections for early discovery research .

4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol: Why Structural Analogs Cannot Be Casually Substituted


The compound's unique combination of bromine, fluorine, and nitro groups on a phenolic scaffold imparts distinct physicochemical properties and reactivity profiles that are not replicated by simple analogs. For example, the absence of bromine (as in CAS 329779-30-8) reduces molecular weight by ~23% and significantly lowers boiling point , altering chromatographic behavior and thermal stability. Conversely, replacing the nitro group with a methyl group (as in CAS 868256-53-5) eliminates the strong electron-withdrawing effect and potential bioactivity associated with the nitro moiety . These differences directly impact synthetic utility, purification efficiency, and downstream applications, making generic substitution impractical without experimental validation.

4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol: Quantitative Differentiation vs. Closest Analogs for Informed Procurement


Enhanced Thermal Stability and Altered Volatility vs. Non-Brominated Analog

The presence of bromine in 4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol (MW 341.13) substantially increases boiling point relative to its non-brominated analog 2-[(4-fluoro-3-nitroanilino)methyl]benzenol (MW 262.24). The target compound exhibits a predicted boiling point of 483.3±45.0 °C at 760 mmHg , compared to 438.5±45.0 °C for the analog lacking bromine . This 44.8 °C difference reflects stronger intermolecular forces due to higher molecular weight and polarizability, which may influence purification strategies and thermal stability in high-temperature reactions.

Organic Synthesis Process Chemistry Thermal Analysis

Purity Specification Variability Across Commercial Suppliers

Commercially available batches of 4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol exhibit varying purity specifications depending on supplier. AKSci offers the compound at a minimum purity of 95% , while Leyan supplies it at 98% purity . Sigma-Aldrich, which provides the compound as part of its AldrichCPR collection, does not disclose analytical data or guarantee specific purity levels, instead advising buyers to independently verify identity and purity . These differences in purity assurance can impact synthetic yield, reproducibility, and the need for additional purification steps.

Chemical Procurement Quality Control Vendor Comparison

Functional Group Impact: Nitro vs. Methyl Substitution

Replacing the nitro group with a methyl group, as in the analog 4-Bromo-2-[(4-fluoro-2-methylanilino)methyl]benzenol (CAS 868256-53-5), reduces molecular weight from 341.13 to 310.16 and eliminates the strong electron-withdrawing nitro functionality. While direct quantitative biological activity data for the target compound is limited, the nitro group is a well-established pharmacophore that can participate in redox cycling, enzyme inhibition, and prodrug activation [1]. Its absence in the methyl analog is expected to diminish or abolish these potential activities, making the target compound the preferred choice for applications requiring nitro-mediated interactions.

Medicinal Chemistry Structure-Activity Relationship Synthetic Intermediate

Density and Polarizability Implications for Solubility and Handling

The predicted density of 4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol is 1.7±0.1 g/cm³ , significantly higher than the 1.424±0.06 g/cm³ predicted for the non-brominated analog 2-[(4-fluoro-3-nitroanilino)methyl]benzenol . This ~19% increase in density reflects the greater atomic mass and polarizability contributed by the bromine atom, which may influence solubility in organic solvents, packing in solid formulations, and behavior in crystallization processes.

Physical Organic Chemistry Formulation Material Science

4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol: Optimal Use Cases Derived from Quantitative Differentiation


Synthesis of Nitro-Containing Bioactive Molecules and Prodrugs

Given the well-documented role of the nitro group in enzyme inhibition, hypoxia-selective activation, and redox biology [1], this compound is ideally suited as a synthetic intermediate for constructing bioactive molecules where the nitro moiety is essential for pharmacophore activity. The presence of bromine further enables transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), expanding the scope of accessible derivatives [2].

High-Temperature Organic Transformations and Polymer Precursors

With a predicted boiling point of 483.3 °C , the compound exhibits enhanced thermal stability relative to non-brominated analogs (438.5 °C). This property makes it a more robust candidate for reactions conducted at elevated temperatures, such as polycondensations or high-temperature coupling reactions, where lower-boiling intermediates might decompose or vaporize prematurely.

Crystallization Studies and Dense Material Development

The compound's high predicted density (1.7 g/cm³) suggests favorable packing characteristics in the solid state. Researchers investigating crystal engineering, co-crystallization, or the development of high-density organic materials may find this compound particularly valuable due to its heavy bromine atom, which enhances X-ray contrast and molecular polarizability.

Synthetic Route Scouting Requiring High-Purity Starting Material

For sensitive transformations where even minor impurities can compromise yield or selectivity, procuring the 98% purity grade from Leyan is advantageous. This higher specification reduces the burden of in-house purification and ensures more consistent reaction outcomes compared to lower-purity or analytically uncharacterized batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.